Gomisin L1

Ovarian Cancer Cytotoxicity Lignan Selectivity

Procure high-purity Gomisin L1 (≥98%) to investigate NOX-mediated ROS apoptosis with 1.9-fold selectivity for A2780 ovarian cancer cells (IC₅₀ 39.06 µM). Ideal for subtype-specific pathway dissection in ovarian cancer and as a negative control (IC₅₀ >200 µM) in MCF-7 breast cancer studies. Avoid non-selective lignan substitutions to ensure reproducible SAR data.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
CAS No. 82425-43-2
Cat. No. B203594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGomisin L1
CAS82425-43-2
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3
InChIInChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1
InChIKeyOGJPBGDUYKEQLA-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Gomisin L1 Procurement Guide: Key Analytical & Bioactivity Specifications for Research Use


Gomisin L1 (CAS: 82425-43-2), also designated as (-)-Gomisin L1, is a dibenzocyclooctadiene lignan predominantly isolated from the fruits of Schisandra chinensis [1]. This compound is characterized by its specific stereochemical configuration (6S,7R) [2] and has been identified as a bioactive constituent of Schisandra berries, which are widely used in traditional East Asian medicine [3]. Its molecular formula is C₂₂H₂₆O₆ with a molecular weight of 386.44 g/mol [2].

Why Generic Lignan Interchangeability Fails: The Gomisin L1 Differentiation Challenge


Generic substitution of Gomisin L1 with other Schisandra-derived lignans (e.g., Gomisin N, Gomisin A, or Schisandrin) is scientifically unjustified due to substantial differences in cytotoxic potency, selectivity profiles, and mechanism of action. While many lignans share hepatoprotective and antioxidant properties [1], Gomisin L1 exhibits a unique apoptotic mechanism via NADPH oxidase (NOX)-mediated reactive oxygen species (ROS) production [2], which is not a primary mode of action for its closest structural analogs. Furthermore, comparative antiproliferative studies reveal that Gomisin L1 possesses a distinct activity fingerprint across cancer cell lines, including A2780, Ishikawa, SKOV3, and HeLa [3]. Substitution without verification of these specific quantitative metrics introduces significant experimental variability and risks compromising research reproducibility.

Quantitative Differentiation of Gomisin L1: Comparative IC50 and Mechanistic Data vs. Analogs


Gomisin L1 Exhibits Selective Cytotoxicity in Ovarian Cancer Cells: A2780 vs. Ishikawa IC50 Comparison

Gomisin L1 demonstrates dose-dependent inhibition of cell viability in human ovarian cancer cell lines, with a pronounced selectivity for A2780 cells (IC₅₀ = 39.06 μM) over Ishikawa cells (IC₅₀ = 74.16 μM), representing a 1.9-fold difference in potency . In contrast, the nortriterpenoid Kadsuphilactone B, isolated from the same plant, exhibits more potent but non-selective cytotoxicity in both lines (IC₅₀ < 25 μM) [1]. This cell-line-specific activity profile of Gomisin L1 may be leveraged in studies focusing on differential ovarian cancer subtype sensitivity.

Ovarian Cancer Cytotoxicity Lignan Selectivity

Mechanistic Differentiation: Gomisin L1-Induced Apoptosis is Mediated by ROS Production via NOX

Gomisin L1 triggers apoptotic cell death in ovarian cancer cells (A2780 and SKOV3) through a distinct mechanism involving the upregulation of intracellular reactive oxygen species (ROS) via NADPH oxidase (NOX) [1]. This finding was confirmed by the abrogation of Gomisin L1-induced cell death and ROS production upon treatment with the antioxidant N-acetyl cysteine (NAC) and by siRNA-mediated knockdown of NOX [1]. In contrast, other prominent Schisandra lignans like Gomisin A, Gomisin N, and Schisandrin C have not been reported to induce apoptosis through a NOX-ROS axis; their anti-cancer mechanisms are primarily linked to cell cycle arrest, AMPK activation, or caspase-dependent pathways [2][3]. This constitutes a class-level inference of mechanistic uniqueness.

Apoptosis Reactive Oxygen Species NADPH Oxidase

Comparative Cytotoxicity Profiling: Gomisin L1 Shows Reduced Potency but Greater Selectivity vs. Methylgomisin O in HeLa Cells

In a comparative panel of 15 Schisandra-derived lignans and terpenoids, Gomisin L1 exhibited only weak cytotoxicity against HeLa cervical cancer cells (IC₅₀ = 82.02 μM) [1]. In stark contrast, Methylgomisin O demonstrated exceptional potency in the same cell line with an IC₅₀ of 1.46 μM [1]. This 56-fold difference in potency highlights the high variability of biological activity even among closely related lignans. While Methylgomisin O may be preferred for highly potent anti-proliferative studies, Gomisin L1's weaker activity in this context may be advantageous for applications requiring a less toxic or more modulatory effect.

Cervical Cancer HeLa Cells Lignan Cytotoxicity

Gomisin L1 Displays Negligible Cytotoxicity in MCF-7 Breast Cancer Cells, Defining a Clear Selectivity Window

Gomisin L1 exhibits negligible cytotoxic activity against the MCF-7 breast cancer cell line, with an IC₅₀ exceeding 200 μM [1][2]. This is a critical differentiation factor, as many Schisandra lignans, such as Chamigrenal, demonstrate measurable cytotoxicity against MCF-7 cells (IC₅₀ = 30.50 μM) [2]. Furthermore, a direct comparator, Kadsuphilactone B, also lacks reported activity in MCF-7 cells [3]. The stark lack of activity of Gomisin L1 in this breast cancer model defines a clear experimental window, confirming its cell-type specific action and making it a valuable negative control or a tool for studying ovarian cancer-specific pathways.

Breast Cancer MCF-7 Selectivity Profiling

Validated Application Scenarios for Gomisin L1 Based on Quantitative Differentiation Data


Ovarian Cancer Subtype Selectivity Studies (A2780 vs. Ishikawa)

Researchers investigating differential drug responses in ovarian cancer subtypes should procure Gomisin L1 for its demonstrated 1.9-fold selectivity for A2780 over Ishikawa cells . This allows for the dissection of subtype-specific signaling pathways without the confounding effects of highly potent but non-selective compounds like Kadsuphilactone B .

Mechanistic Studies of NOX-Mediated ROS and Apoptosis

Gomisin L1 is the preferred tool for studies focused on NADPH oxidase (NOX)-mediated reactive oxygen species (ROS) production and subsequent apoptosis [1]. Its unique mechanism, validated by rescue with N-acetyl cysteine and NOX siRNA, provides a specific probe for this pathway that is not available with other Schisandra lignans like Gomisin A or Gomisin N [1].

Negative Control in MCF-7 Breast Cancer Cell Assays

Given its demonstrated lack of cytotoxicity (IC₅₀ > 200 μM) against MCF-7 breast cancer cells [2], Gomisin L1 serves as an ideal negative control or vehicle for experiments aiming to validate cancer-type specific effects of other Schisandra lignans or anti-cancer agents in this model.

Structure-Activity Relationship (SAR) Studies of Lignan Cytotoxicity

For medicinal chemistry efforts focused on optimizing lignan-based anti-cancer agents, Gomisin L1 provides a valuable data point in SAR studies. Its markedly different potency profile across HeLa (IC₅₀ = 82.02 μM), MCF-7 (>200 μM), and A2780 (39.06 μM) cell lines [3] allows for the correlation of specific structural features (e.g., stereochemistry, substitution pattern) with cell-type selective activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gomisin L1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.